L 750667
Overview
Description
L-750,667 is a synthetic organic compound known for its high affinity and selectivity towards D4 dopamine receptors. It is an azaindole derivative with the chemical name 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride. This compound has been extensively studied for its pharmacological properties, particularly its role as a selective antagonist of D4 dopamine receptors .
Scientific Research Applications
L-750,667 has several scientific research applications:
Neuroscience: It is used to study the role of D4 dopamine receptors in the brain, particularly in relation to psychiatric and neurological disorders.
Pharmacology: L-750,667 serves as a tool compound to investigate the pharmacological properties of D4 dopamine receptors and their involvement in drug addiction and other behaviors.
Drug Development: The compound is used in the development of new therapeutic agents targeting D4 dopamine receptors for the treatment of conditions such as schizophrenia and attention deficit hyperactivity disorder
Mechanism of Action
Preparation Methods
The synthesis of L-750,667 involves several steps, starting with the preparation of the azaindole core. The synthetic route typically includes:
Formation of the azaindole core: This is achieved through a series of cyclization reactions.
Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Iodination: The final step involves the iodination of the phenyl ring to obtain the desired compound.
Industrial production methods for L-750,667 are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.
Chemical Reactions Analysis
L-750,667 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the piperazine and azaindole moieties.
Oxidation and Reduction:
Complex Formation: L-750,667 can form complexes with metal ions, which may be useful in certain analytical applications.
Common reagents used in these reactions include halogenating agents for iodination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
L-750,667 is unique due to its high selectivity for D4 dopamine receptors compared to other dopamine receptor subtypes such as D2 and D3. Similar compounds include:
Sonepiprazole: Another D4 receptor antagonist with similar pharmacological properties.
Raclopride: A D2/D3 receptor antagonist with less selectivity for D4 receptors.
SCH-23390: A selective D1 receptor antagonist, highlighting the specificity of L-750,667 for D4 receptors
Properties
IUPAC Name |
3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUHRGMLFVKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-08-1 | |
Record name | L 750667 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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